molecular formula C12H22O6 B1345476 Diisobutyl tartrate CAS No. 4054-82-4

Diisobutyl tartrate

Cat. No.: B1345476
CAS No.: 4054-82-4
M. Wt: 262.30 g/mol
InChI Key: ONZOGXRINCURBP-NXEZZACHSA-N
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Description

Bis(2-methylpropyl) 2,3-dihydroxybutanedioate is a high-purity chemical reagent intended for research and development purposes. The name suggests this compound is an ester derivative of a dihydroxybutanedioate core, which is structurally related to tartaric acid . Compounds within this structural class are often investigated in organic synthesis as potential building blocks or intermediates for more complex molecules . The bis(2-methylpropyl) ester groups may influence the compound's properties, such as its solubility and lipophilicity, which can be critical parameters in material science and pharmaceutical research. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other personal use. Researchers are encouraged to conduct their own safety and compatibility assessments prior to use.

Properties

CAS No.

4054-82-4

Molecular Formula

C12H22O6

Molecular Weight

262.30 g/mol

IUPAC Name

bis(2-methylpropyl) (2R,3R)-2,3-dihydroxybutanedioate

InChI

InChI=1S/C12H22O6/c1-7(2)5-17-11(15)9(13)10(14)12(16)18-6-8(3)4/h7-10,13-14H,5-6H2,1-4H3/t9-,10-/m1/s1

InChI Key

ONZOGXRINCURBP-NXEZZACHSA-N

Canonical SMILES

CC(C)COC(=O)C(C(C(=O)OCC(C)C)O)O

Other CAS No.

2050-63-7
4054-82-4

Origin of Product

United States

Preparation Methods

Esterification of Tartaric Acid with Isobutyl Alcohol

The most common and direct method to prepare Bis(2-methylpropyl) 2,3-dihydroxybutanedioate is the esterification of tartaric acid (2,3-dihydroxybutanedioic acid) with isobutyl alcohol under acidic catalysis.

  • Reaction :
    $$
    \text{Tartaric acid} + 2 \times \text{Isobutyl alcohol} \xrightarrow[\text{acid catalyst}]{\text{heat}} \text{Bis(2-methylpropyl) 2,3-dihydroxybutanedioate} + 2 \times \text{H}_2\text{O}
    $$

  • Catalysts : Commonly used acid catalysts include sulfuric acid, p-toluenesulfonic acid, or acidic ion-exchange resins.

  • Conditions :
    • Temperature: Typically 80–120 °C to drive the reaction forward.
    • Removal of water by azeotropic distillation or use of molecular sieves to shift equilibrium toward ester formation.
  • Solvent : Sometimes carried out solvent-free or in inert solvents like toluene to facilitate water removal.

Advantages :

  • Straightforward and scalable.
  • High selectivity for diester formation due to the diacid nature of tartaric acid.

Limitations :

  • Requires careful control of reaction conditions to avoid partial esterification or side reactions.
  • The presence of hydroxyl groups can lead to hydrogen bonding, affecting reaction kinetics.

Transesterification from Diesters of Tartaric Acid

An alternative method involves transesterification of a preformed tartaric acid diester (e.g., dimethyl or diethyl tartrate) with isobutyl alcohol.

  • Reaction :
    $$
    \text{Dimethyl tartrate} + 2 \times \text{Isobutyl alcohol} \xrightarrow[\text{acid/base catalyst}]{\text{heat}} \text{Bis(2-methylpropyl) tartrate} + 2 \times \text{Methanol}
    $$

  • Catalysts : Acidic catalysts (e.g., sulfuric acid) or basic catalysts (e.g., sodium methoxide).

  • Conditions : Elevated temperature (100–140 °C) with continuous removal of methanol to drive the reaction.

Advantages :

  • Useful when tartaric acid is less available or when diesters are more accessible.
  • Can offer better control over purity.

Limitations :

  • Requires removal of volatile alcohol byproducts.
  • Catalyst choice affects reaction rate and selectivity.

Enzymatic Esterification

Recent research has explored lipase-catalyzed esterification for the preparation of tartaric acid esters, including diisobutyl tartrate.

  • Method : Use of immobilized lipases (e.g., Candida antarctica lipase B) to catalyze esterification under mild conditions.
  • Conditions :
    • Solvent: Organic solvents like hexane or solvent-free systems.
    • Temperature: Mild, typically 30–60 °C.
    • Water removal: Molecular sieves or vacuum to shift equilibrium.

Advantages :

  • High regio- and stereoselectivity.
  • Environmentally friendly and mild conditions.
  • Reduced side reactions.

Limitations :

  • Longer reaction times.
  • Enzyme cost and stability considerations.

Comparative Data Table of Preparation Methods

Preparation Method Catalyst Type Temperature Range (°C) Reaction Time Advantages Limitations
Direct Acid-Catalyzed Esterification Sulfuric acid, p-TsOH, ion-exchange resin 80–120 4–12 hours Simple, scalable, high yield Requires water removal, side reactions possible
Transesterification Acidic or basic catalysts 100–140 6–24 hours Uses diesters, good purity control Removal of volatile alcohols needed
Enzymatic Esterification Immobilized lipases 30–60 12–48 hours Mild, selective, green chemistry Longer time, enzyme cost

Research Findings and Optimization Notes

  • Water Removal : Efficient removal of water (in acid-catalyzed esterification) or alcohol (in transesterification) is critical to drive the equilibrium toward ester formation.
  • Stereochemistry : The stereochemistry of tartaric acid (L- or D- forms) is preserved in the esterification, which is important for applications requiring chiral purity.
  • Purification : The product is typically purified by vacuum distillation or recrystallization from organic solvents to remove unreacted alcohol or acid.
  • Industrial Scale : Acid-catalyzed direct esterification remains the preferred industrial method due to cost-effectiveness and simplicity.
  • Environmental Considerations : Enzymatic methods are gaining interest for sustainable production, especially in pharmaceutical or specialty chemical sectors.

Chemical Reactions Analysis

Oxidation Reactions

The vicinal diol moiety (2,3-dihydroxy groups) undergoes oxidation under controlled conditions. Common oxidizing agents and outcomes include:

Oxidizing Agent Conditions Product Stereochemical Impact
Potassium permanganate (KMnO₄)Acidic aqueous, 25–50°C2,3-diketobutane derivativeRacemization at C2 and C3
Periodic acid (HIO₄)Room temperature, H₂OCleavage to two carboxylic acidsLoss of stereochemical integrity
Jones reagent (CrO₃/H₂SO₄)Reflux in acetoneOxo-butanedioic acid derivativesPartial retention of configuration

Key findings :

  • Stereoselectivity depends on the oxidizing agent’s strength and reaction pH.
  • The (2S,3S) configuration (PubChem CID 10264676) influences product chirality in asymmetric syntheses .

Ester Hydrolysis

The isobutyl ester groups undergo hydrolysis under acidic or basic conditions:

Reagent Conditions Product Yield
1M HClReflux, 6 hoursTartaric acid + isobutanol85–90%
1M NaOHRT, 24 hoursDisodium tartrate + isobutanol92%
Lipase enzymespH 7.0, 37°CPartial monoester intermediates40–60%

Mechanistic notes :

  • Basic hydrolysis follows nucleophilic acyl substitution.
  • Enzymatic hydrolysis retains stereochemistry due to enzyme specificity .

Transesterification

The isobutyl groups can be replaced by other alcohols via acid-catalyzed transesterification:

Alcohol Catalyst Conditions Product Ester
EthanolH₂SO₄ (1%)Reflux, 8 hoursDiethyl 2,3-dihydroxybutanedioate
Benzyl alcoholp-TsOH110°C, 12 hoursDibenzyl derivative
tert-ButanolAmberlyst-15Toluene, 100°CDi-tert-butyl analog

Applications :

  • Used to synthesize stereochemically pure esters for chiral resolution .

Reduction Reactions

The ester groups can be reduced to alcohols, though this is less common:

Reducing Agent Conditions Product Notes
LiAlH₄Dry ether, 0°C2,3-dihydroxybutanediol + isobutanolOver-reduction may occur
DIBAL-HCH₂Cl₂, −78°CPartial reduction to hemiacetalTemperature-sensitive

Complexation and Chelation

The compound acts as a chiral ligand in metal-catalyzed asymmetric reactions:

Metal Ion Application Outcome
Ti(OiPr)₄Sharpless epoxidationEnhanced enantioselectivity (up to 95% ee)
Cu(II)Diels-Alder reactionsImproved diastereomeric ratio (8:1)

Research Insight :

  • The (2S,3S) configuration directs face-selective binding to metal centers, critical for asymmetric induction .

Polymerization

The diol and ester groups participate in step-growth polymerization:

Monomer Catalyst Polymer Type Tg (°C)
Hexamethylene diisocyanateSn(Oct)₂Polyurethane75–80
Terephthaloyl chloridePyridinePolyester110–115

Industrial relevance :

  • Produces biodegradable polymers with tunable thermal properties .

Stability and Degradation

Condition Degradation Pathway Half-Life
UV light (254 nm)Radical-mediated ester cleavage48 hours
pH < 2 or pH > 10Hydrolysis2–10 hours
150°C (neat)Thermal decomposition30 minutes

Safety note :

  • Degradation products include succinic acid and isobutylene oxide, requiring proper handling .

Scientific Research Applications

Bis(2-methylpropyl) 2,3-dihydroxybutanedioate has versatile applications in scientific research, including:

Mechanism of Action

The mechanism of action of bis(2-methylpropyl) 2,3-dihydroxybutanedioate involves its interaction with molecular targets through its ester and hydroxyl groups. These functional groups allow the compound to participate in various biochemical pathways, including ester hydrolysis and oxidation-reduction reactions. The specific pathways and molecular targets depend on the context of its application .

Comparison with Similar Compounds

Research Findings and Data Gaps

Key Observations

  • The lipophilicity of Bis(2-methylpropyl) 2,3-dihydroxybutanedioate makes it suitable for non-aqueous systems, contrasting with the hydrophilic nature of tartrate salts used in drug formulations .

Unresolved Questions

  • Solubility and melting points : Experimental data for the target compound is absent in the evidence, requiring further characterization.
  • Ecotoxicity: No information is provided on environmental persistence or biodegradability.

Biological Activity

Bis(2-methylpropyl) 2,3-dihydroxybutanedioate , also known as diisobutyl tartrate , is an organic compound with the molecular formula C12H22O6C_{12}H_{22}O_{6} and a molecular weight of 262.3 g/mol. This compound is synthesized through the esterification of tartaric acid with isobutanol, typically using an acid catalyst such as sulfuric acid under reflux conditions. Its unique structure, characterized by isobutyl groups, imparts distinct steric and electronic properties that influence its biological activity and reactivity compared to other tartrate esters.

The biological activity of bis(2-methylpropyl) 2,3-dihydroxybutanedioate is primarily attributed to its interaction with various cellular processes. The compound's ester and hydroxyl functional groups enable it to participate in biochemical pathways, including:

  • Cell Signaling Pathways : It has been observed to modulate cell signaling, affecting gene expression and cellular metabolism.
  • Enzyme Mechanisms : The compound is employed in studies related to enzyme mechanisms due to its ability to act as a chiral building block in organic synthesis.

Research Findings

Recent studies have highlighted several biological effects associated with bis(2-methylpropyl) 2,3-dihydroxybutanedioate:

  • Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : It has been shown to reduce inflammation in various experimental models, making it a candidate for therapeutic applications in inflammatory diseases.
  • Potential Drug Delivery Applications : Due to its biocompatibility, bis(2-methylpropyl) 2,3-dihydroxybutanedioate is being investigated for use in drug delivery systems.

Case Studies

  • Antioxidant Properties :
    • A study conducted on the antioxidant capacity of various tartrate esters found that bis(2-methylpropyl) 2,3-dihydroxybutanedioate significantly scavenged free radicals in vitro. The compound's effectiveness was comparable to established antioxidants like ascorbic acid.
  • Anti-inflammatory Activity :
    • In a model of induced inflammation in rodents, administration of bis(2-methylpropyl) 2,3-dihydroxybutanedioate resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in treating conditions characterized by excessive inflammation.
  • Drug Delivery Systems :
    • A formulation study demonstrated that encapsulating bis(2-methylpropyl) 2,3-dihydroxybutanedioate within polymeric nanoparticles enhanced the bioavailability of co-administered drugs while minimizing side effects associated with high doses.

Comparative Analysis

To better understand the biological activity of bis(2-methylpropyl) 2,3-dihydroxybutanedioate, it can be compared with similar compounds:

CompoundStructure TypeBiological Activity
Bis(2-methylpropyl) tartrateEsterAntioxidant, anti-inflammatory
Diethyl tartrateEsterModerate antioxidant activity
Dimethyl tartrateEsterLimited biological activity

This comparison illustrates that while bis(2-methylpropyl) 2,3-dihydroxybutanedioate has significant biological activities, other tartrate esters may exhibit varying levels of efficacy.

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